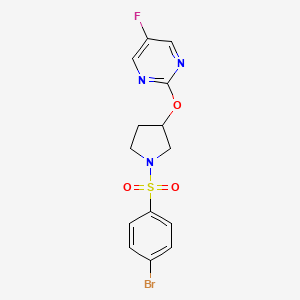

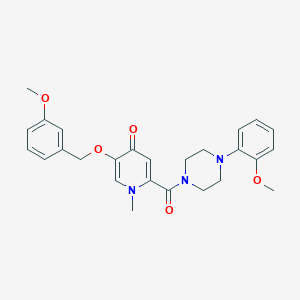

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide, also known as CDC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. CDC belongs to the class of diazepanes, which are known to have a wide range of biological activities.

科学的研究の応用

Synthesis and Chemical Reactions

The synthesis of complex molecules often involves the creation of cyclopropane and diazepane derivatives through cycloaddition reactions. For instance, metal carbene precursors have been utilized in cyclopropanation and cycloaddition reactions to produce spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b] azepines, showcasing the versatility of these precursors in synthetic chemistry (Ren et al., 2017).

Another study highlights the synthesis of a histamine H(3) receptor antagonist, demonstrating the manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine, which showcases the potential of complex synthetic routes in producing medically relevant molecules (Pippel et al., 2010).

Applications in Drug Discovery and Material Science

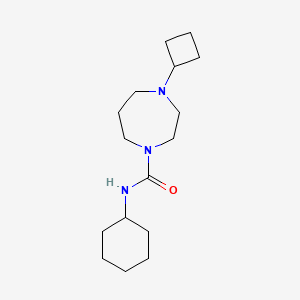

The research on 1,4-diazepane derivatives elucidates their potential as ligands for sigma-1 receptors, which could inform drug discovery efforts targeting neurological disorders. This includes the chiral synthesis of these compounds from amino acids, demonstrating the intricate relationship between structure and biological activity (Fanter et al., 2017).

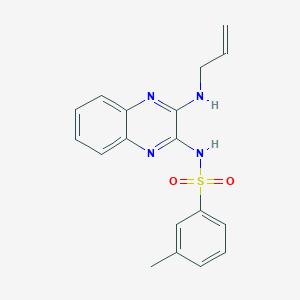

Theoretical studies on derivatives of tetrahydro-1H-benzodiazepine, such as N-cyclohexyl-2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,5]diazepine-2-carboxamide, provide insights into the electronic structure and reactivity of these compounds, which could have implications for material science and catalysis (Yahyaei et al., 2018).

Novel Synthetic Methodologies

The development of novel synthetic methodologies, such as the use of diazo compounds in C-H functionalization, expands the toolkit available to chemists for constructing complex molecular architectures. This includes the synthesis of diazacycles, which are valuable intermediates in organic synthesis (Nalikezhathu et al., 2023).

The use of DABCO as a base catalyst in the synthesis of highly functionalized cyclohexenones demonstrates the efficiency of organocatalysis in facilitating multi-component reactions under solvent-free conditions, which is crucial for green chemistry (Hazeri et al., 2020).

特性

IUPAC Name |

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h14-15H,1-13H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLNCLAMCZCJIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)

![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)

![N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2358805.png)

![5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride](/img/structure/B2358807.png)

![[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2358808.png)

![2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2358810.png)

![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)